molecular formula C6H12ClNO4 B2402110 2-(3-Aminopropyl)propanedioic acid hydrochloride CAS No. 2247106-75-6

2-(3-Aminopropyl)propanedioic acid hydrochloride

Cat. No.: B2402110
CAS No.: 2247106-75-6
M. Wt: 197.62
InChI Key: YSOTUQKWZLZFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminopropyl)propanedioic acid hydrochloride, also known as 2-(3-aminopropyl)malonic acid hydrochloride, is a chemical compound with the molecular formula C6H11NO4·HCl. It is a derivative of malonic acid, where one of the hydrogen atoms on the methylene group is replaced by a 3-aminopropyl group. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopropyl)propanedioic acid;hydrochloride typically involves the reaction of malonic acid with 3-aminopropylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or water, and under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of 2-(3-aminopropyl)propanedioic acid;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopropyl)propanedioic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl groups can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the amino group.

    Reduction: Alcohol derivatives of the carboxyl groups.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Aminopropyl)propanedioic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3-aminopropyl)propanedioic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The carboxyl groups can participate in coordination with metal ions, affecting enzymatic activities and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: The parent compound, which lacks the 3-aminopropyl group.

    3-Aminopropionic acid: A similar compound with an amino group attached to a propionic acid backbone.

    2-(3-Aminopropyl)succinic acid: A derivative of succinic acid with a 3-aminopropyl group.

Uniqueness

2-(3-Aminopropyl)propanedioic acid hydrochloride is unique due to the presence of both amino and carboxyl functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-(3-aminopropyl)propanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c7-3-1-2-4(5(8)9)6(10)11;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOTUQKWZLZFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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